(4r)-N-[(1s,2r)-2-Hydroxy-2,3-Dihydro-1h-Inden-1-Yl]-3-[(2s,3s)-2-Hydroxy-3-({n-[(Isoquinolin-5-Yloxy)acetyl]-S-Methyl-L-Cysteinyl}amino)-4-Phenylbutanoyl]-5,5-Dimethyl-1,3-Thiazolidine-4-Carboxamide
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Overview
Description
KNI-10033 is a potent inhibitor of the human immunodeficiency virus (HIV) protease. This compound has shown significant efficacy in inhibiting the replication of HIV by targeting the protease enzyme, which is crucial for the maturation of infectious viral particles . The compound is known for its high affinity and specificity towards the HIV protease, making it a valuable tool in the study and potential treatment of HIV infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of KNI-10033 involves multiple steps, including the formation of key intermediates and their subsequent couplingThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired product .
Industrial Production Methods: Industrial production of KNI-10033 requires optimization of the synthetic route to ensure high yield and purity. This involves scaling up the laboratory procedures and implementing stringent quality control measures. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is common in the purification and characterization of the final product .
Chemical Reactions Analysis
Types of Reactions: KNI-10033 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Substitution: Substitution reactions are used to introduce or replace functional groups, enhancing the compound’s properties
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are employed under controlled conditions to achieve substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
KNI-10033 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Employed in the investigation of HIV replication and the development of antiviral strategies.
Medicine: Potential therapeutic agent for the treatment of HIV infections.
Industry: Utilized in the production of research reagents and the development of diagnostic tools .
Mechanism of Action
KNI-10033 exerts its effects by binding to the active site of the HIV protease enzyme. This binding inhibits the protease’s activity, preventing the cleavage of viral polyproteins into functional proteins necessary for viral maturation. The inhibition of protease activity results in the production of non-infectious viral particles, thereby reducing the viral load in infected individuals .
Comparison with Similar Compounds
KNI-10075: Another potent HIV protease inhibitor with a similar structure but different functional groups.
Darunavir: A widely used HIV protease inhibitor with a different chemical structure but similar mechanism of action.
GRL-06579A: A high-affinity protease inhibitor with distinct structural features
Uniqueness: KNI-10033 is unique due to its high affinity and specificity for the HIV protease enzyme. Its structural features allow for strong binding interactions, making it a valuable compound for studying HIV protease inhibition and developing new antiviral therapies .
Properties
Molecular Formula |
C40H45N5O7S2 |
---|---|
Molecular Weight |
771.9 g/mol |
IUPAC Name |
(4R)-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-[(2S,3S)-2-hydroxy-3-[[(2R)-2-[(2-isoquinolin-5-yloxyacetyl)amino]-3-methylsulfanylpropanoyl]amino]-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide |
InChI |
InChI=1S/C40H45N5O7S2/c1-40(2)36(38(50)44-34-28-14-8-7-12-25(28)19-31(34)46)45(23-54-40)39(51)35(48)29(18-24-10-5-4-6-11-24)43-37(49)30(22-53-3)42-33(47)21-52-32-15-9-13-26-20-41-17-16-27(26)32/h4-17,20,29-31,34-36,46,48H,18-19,21-23H2,1-3H3,(H,42,47)(H,43,49)(H,44,50)/t29-,30-,31+,34-,35-,36+/m0/s1 |
InChI Key |
NLPSIHQYIUXYOW-SHJYOGRKSA-N |
Isomeric SMILES |
CC1([C@H](N(CS1)C(=O)[C@H]([C@H](CC2=CC=CC=C2)NC(=O)[C@H](CSC)NC(=O)COC3=CC=CC4=C3C=CN=C4)O)C(=O)N[C@@H]5[C@@H](CC6=CC=CC=C56)O)C |
Canonical SMILES |
CC1(C(N(CS1)C(=O)C(C(CC2=CC=CC=C2)NC(=O)C(CSC)NC(=O)COC3=CC=CC4=C3C=CN=C4)O)C(=O)NC5C(CC6=CC=CC=C56)O)C |
Synonyms |
KNI 10033 KNI-10033 KNI10033 |
Origin of Product |
United States |
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